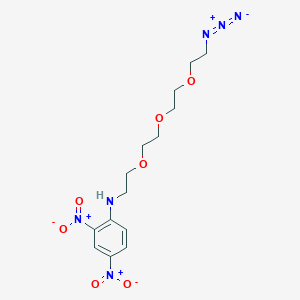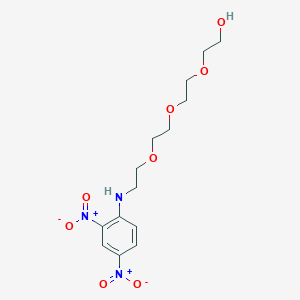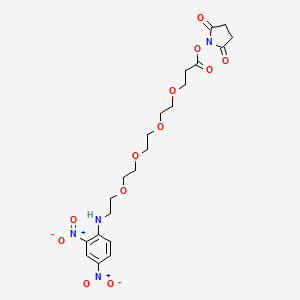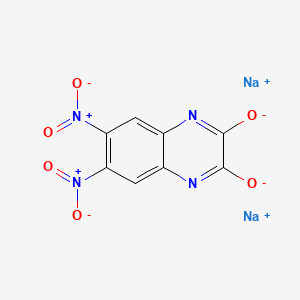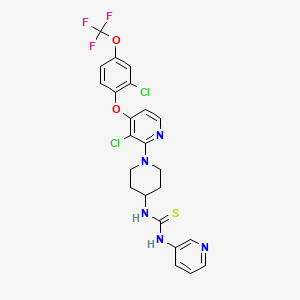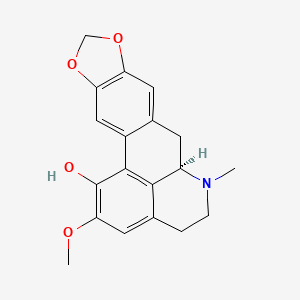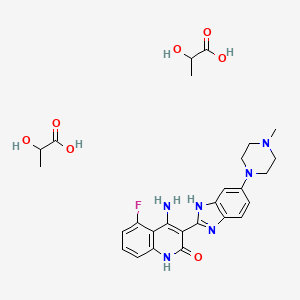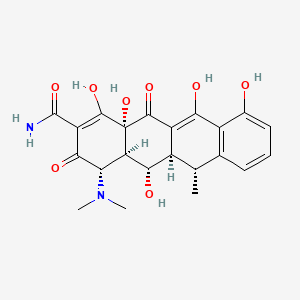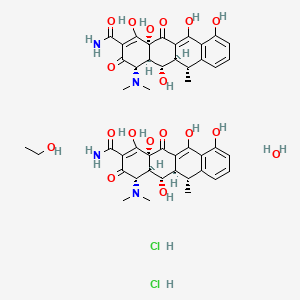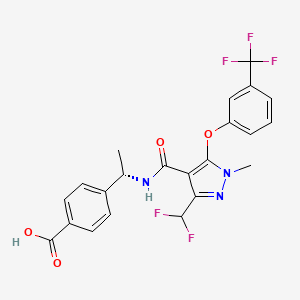
Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
Übersicht
Beschreibung
Diese Verbindung hat im Bereich der Krebsimmuntherapie aufgrund ihrer Fähigkeit, das tumorassoziierte Immunmikroenvironment zu modulieren, ein großes Potenzial gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von E7046 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Wirksamkeit zu erreichen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .
Industrielle Produktionsmethoden
Die industrielle Produktion von E7046 würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Skalierung der Reaktionsbedingungen, die Reinigungsprozesse und die Qualitätskontrollmaßnahmen, um die regulatorischen Standards zu erfüllen .
Wirkmechanismus
Target of Action
E7046, also known as YWY620GU8I, PALUPIPRANT, ER-886046, Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-, or E-7046, is a highly selective, small-molecule antagonist of the E-type prostanoid receptor 4 (EP4) for prostaglandin E2 . The primary target of E7046 is the EP4 receptor, which is primarily expressed on myeloid cells, T lymphocytes, and tumor cells .
Mode of Action
E7046 interacts with its target, the EP4 receptor, by acting as an antagonist. This means it binds to the receptor and blocks its activation by prostaglandin E2, an immunosuppressive mediator of the tumor immune microenvironment . This interaction results in changes in genes downstream of EP4, leading to enhanced antitumoral immune responses .
Biochemical Pathways
The antagonism of the EP4 receptor by E7046 affects the prostaglandin E2 pathway, which is a major contributor to the enhancement of tumor survival pathways and the suppression of innate and adaptive antitumor immune responses . By blocking the EP4 receptor, E7046 disrupts these processes, leading to a decrease in myeloid cell-based immunosuppression and facilitating a cytolytic CD8+ T cell-dependent antitumor immunity .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, E7046 is administered orally once daily. It has an elimination half-life (t1/2) of 12 hours, and drug exposure increases dose-dependently from 125 to 500 mg . These properties impact the bioavailability of E7046, ensuring that it reaches its target in the body and exerts its effects.
Result of Action
The molecular and cellular effects of E7046’s action include changes in genes downstream of EP4 and enhanced antitumoral immune responses . It promotes antigen presentation to T cells and facilitates T-cell accumulation at the tumor site . In a preclinical model, there was a complete abrogation of the E7046-mediated antitumor effect in the absence of CD8+ T cells, highlighting the importance of these cells in E7046-modulated tumor immunity .
Action Environment
The action of E7046 is influenced by the tumor immune microenvironment, which is characterized by high levels of myeloid infiltrates . The presence of these cells, which express the EP4 receptor, provides the environment for E7046 to exert its effects. Furthermore, the effectiveness of E7046 can be influenced by other factors in the environment, such as the presence of other immune cells and the characteristics of the tumor itself .
Biochemische Analyse
Biochemical Properties
E7046 has shown potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation . It interacts with the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2 . The nature of these interactions involves the antagonism of EP4 signaling .
Cellular Effects
E7046 influences cell function by modulating the tumor immune microenvironment . It has been shown to reduce the growth or even reject established tumors in vivo in a manner dependent on both myeloid and CD8+ T cells . E7046 treatment has been associated with enhanced antitumoral immune responses .
Molecular Mechanism
E7046 exerts its effects at the molecular level by antagonizing EP4 signaling . This leads to changes in genes downstream of EP4 and concurrent enhanced antitumoral immune responses . The mechanism of action of E7046 involves specific and potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation .
Temporal Effects in Laboratory Settings
In a first-in-human phase 1 study, E7046 demonstrated manageable tolerability, immunomodulatory effects, and a best response of stable disease (≥18 weeks) in several heavily pretreated patients with advanced malignancies . E7046 had an elimination half-life (t 1/2) of 12 hours, and drug exposure increased dose-dependently from 125 to 500 mg .
Dosage Effects in Animal Models
In animal models, the effects of E7046 vary with different dosages . The compound was administered orally once-daily in sequential escalating dose cohorts (125, 250, 500, and 750 mg) with ≥6 patients per cohort . No dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached .
Metabolic Pathways
E7046 is involved in the arachidonic acid pathway, a metabolic pathway that leads to the production of prostaglandin E2 . It interacts with the E-type prostanoid receptor 4 (EP4), a receptor for prostaglandin E2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E7046 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of E7046 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
E7046 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: E7046 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitution verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxyllierten oder Keton-Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
E7046 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere im Bereich der Krebsimmuntherapie. Es wurde gezeigt, dass es:
Das tumorassoziierte Immunmikroenvironment modulieren: Durch die Antagonisierung des EP4-Rezeptors kann E7046 die immunsuppressiven Wirkungen von Prostaglandin E2 reduzieren und so die Antitumor-Immunantwort verstärken
Die Wirksamkeit anderer Therapien verbessern: E7046 hat sich als synergistisch mit anderen Behandlungen erwiesen, wie z. B. Checkpoint-Inhibitoren und Treg-reduzierenden Mitteln, um effektivere und nachhaltigere Antitumor-Antworten zu erzeugen.
Forschungswerkzeug: E7046 wird als Forschungswerkzeug verwendet, um die Rolle des EP4-Rezeptors bei verschiedenen biologischen Prozessen und Krankheiten zu untersuchen.
Wirkmechanismus
E7046 entfaltet seine Wirkungen durch selektive Antagonisierung des EP4-Rezeptors für Prostaglandin E2. Dieser Rezeptor ist an verschiedenen Signalwegen beteiligt, die das Tumorwachstum und die Immunflucht fördern. Durch die Blockierung von EP4 kann E7046:
Die Differenzierung von Myelozyten fördern: E7046 fördert die Differenzierung von Myelozyten zu antigenpräsentierenden Zellen, wodurch die Immunantwort gegen Tumoren verstärkt wird
Immunsuppression reduzieren: E7046 reduziert die immunsuppressiven Wirkungen von Prostaglandin E2, was zu einer erhöhten Aktivität von zytotoxischen T-Zellen und natürlichen Killerzellen führt.
Synergie mit anderen Therapien: E7046 kann die Wirksamkeit anderer Krebstherapien verbessern, indem es das tumorassoziierte Immunmikroenvironment moduliert.
Wissenschaftliche Forschungsanwendungen
E7046 has a wide range of scientific research applications, particularly in the field of cancer immunotherapy. It has been shown to:
Modulate the Tumor Immune Microenvironment: By antagonizing the EP4 receptor, E7046 can reduce the immunosuppressive effects of prostaglandin E2, thereby enhancing anti-tumor immune responses
Enhance the Efficacy of Other Therapies: E7046 has been shown to synergize with other treatments, such as checkpoint inhibitors and Treg-reducing agents, to produce more effective and durable anti-tumor responses.
Research Tool: E7046 is used as a research tool to study the role of the EP4 receptor in various biological processes and diseases.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Celecoxib: Ein Cyclooxygenase-2-Hemmer, der ebenfalls den Prostaglandin-Signalweg angreift, jedoch mit einem anderen Wirkmechanismus.
L001: Ein weiterer EP4-Antagonist, der in präklinischen Studien ähnliche Wirkungen gezeigt hat
Einzigartigkeit von E7046
E7046 ist einzigartig in seiner hohen Selektivität und Potenz für den EP4-Rezeptor. Diese Selektivität ermöglicht eine gezieltere Modulation des tumorassoziierten Immunmikroenvironments, wodurch Off-Target-Effekte reduziert und die therapeutische Wirksamkeit gesteigert werden .
Eigenschaften
IUPAC Name |
4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKAQMPKHNQPR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369489-71-3 | |
| Record name | ER-886046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369489713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALUPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY620GU8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


